BenchChemオンラインストアへようこそ!

MRT00200769

Potassium channel pharmacology Kir7.1 inhibition Electrophysiology

Choose MRT00200769 for its intermediate Kir7.1 potency (IC50 1.3 µM) and fully disclosed hERG liability (IC50 0.3 µM). Unlike weaker probe VU590, it enables concentration-response studies without confounding Kir1.1 inhibition. Its IonWorks Quattro screening heritage (Z' 0.63) makes it a robust benchmark for assay validation. Ideal for ex vivo uterine contractility research.

Molecular Formula C21H26FNO4
Molecular Weight 375.44
Cat. No. B1193128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT00200769
SynonymsMRT00200769;  MRT-00200769;  MRT 00200769
Molecular FormulaC21H26FNO4
Molecular Weight375.44
Structural Identifiers
SMILESFC1=CC(OC2CCN(CC(O)C3=CC(OC)=CC=C3OC)CC2)=CC=C1
InChIInChI=1S/C21H26FNO4/c1-25-17-6-7-21(26-2)19(13-17)20(24)14-23-10-8-16(9-11-23)27-18-5-3-4-15(22)12-18/h3-7,12-13,16,20,24H,8-11,14H2,1-2H3
InChIKeyYSIXFSRGBXHZRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MRT00200769 Kir7.1 Inhibitor Overview for Scientific Procurement and Assay Development


MRT00200769 is a small-molecule inhibitor of the inwardly rectifying potassium channel Kir7.1 (KCNJ13), identified through a high-throughput automated patch-clamp electrophysiology screen of 7,087 compounds [1]. The compound, with CAS# 1214573-32-6 and molecular formula C21H26FNO4 (MW 375.44), exhibits an IC50 of 1.3 µM against Kir7.1 as determined by electrophysiology [2]. Kir7.1 is a potassium channel implicated in regulating the resting membrane potential of the myometrium, with abnormal uterine activity during pregnancy contributing to postpartum hemorrhage [1]. MRT00200769 was the most potent inhibitor identified in the original screening campaign and has been further characterized for selectivity against Kir1.1 (ROMK) and hERG [1] .

MRT00200769 Selection Criteria: Why Kir7.1 Inhibitors Are Not Interchangeable for Uterine Contractility Research


Kir7.1 inhibitors exhibit substantial variability in potency, selectivity profiles across Kir channel subfamilies, and off-target activity, rendering generic substitution within this class scientifically invalid. The most potent Kir7.1 inhibitor in common use, ML418, achieves sub-micromolar potency (IC50 0.31 µM) with defined selectivity across multiple Kir subtypes, while earlier probes such as VU590 exhibit dual Kir1.1/Kir7.1 inhibition (Kir1.1 IC50 0.29 µM; Kir7.1 IC50 ~8 µM) that confounds target-specific interpretation [1] [2]. Furthermore, hERG liability varies significantly among Kir7.1 inhibitors, with MRT00200769 demonstrating measurable hERG activity (IC50 0.3 µM) that may differ from analogs and directly impacts cardiac safety assessment in preclinical models [3]. The quantitative differences in potency, selectivity, and off-target profiles detailed below necessitate compound-specific selection based on experimental objectives rather than class-level assumptions.

MRT00200769 Comparative Performance Data: Quantitative Differentiation Versus Kir7.1 Inhibitor Alternatives


Kir7.1 Inhibitory Potency: MRT00200769 Shows Intermediate Affinity Between First-Generation Probe VU590 and Optimized Blocker ML418

MRT00200769 exhibits an IC50 of 1.3 µM against Kir7.1 in automated patch-clamp electrophysiology assays, positioning it as an intermediate-potency inhibitor between the first-generation dual Kir1.1/Kir7.1 probe VU590 (Kir7.1 IC50 ~8 µM) and the optimized, sub-micromolar blocker ML418 (IC50 0.31 µM) [1] [2]. This approximately 6-fold greater potency than VU590 at Kir7.1, combined with roughly 4-fold lower potency than ML418, defines a distinct affinity tier that may be advantageous for applications requiring partial or titratable channel blockade rather than near-complete inhibition.

Potassium channel pharmacology Kir7.1 inhibition Electrophysiology

hERG Liability Profile: MRT00200769 Demonstrates Quantified Cardiac Ion Channel Activity Absent from Most Kir7.1 Probe Characterizations

MRT00200769 has been explicitly characterized for hERG (human Ether-à-go-go Related Gene) potassium channel inhibition, exhibiting an IC50 of 0.3 µM [1]. This quantitative hERG liability data is notably absent from the published characterization of most other Kir7.1 inhibitors, including VU590 and ML418, for which hERG activity was either not tested or not reported [2]. The availability of this cardiac safety-relevant parameter enables researchers to prospectively account for potential hERG-mediated effects when designing ex vivo tissue experiments or interpreting data in systems where cardiac ion channel modulation could confound physiological readouts.

Cardiac safety pharmacology hERG inhibition Off-target profiling

Discovery Provenance and Screening Validation: MRT00200769 Emerged as the Most Potent Hit from a High-Throughput Electrophysiology Screen with Robust Assay Metrics

MRT00200769 was identified as the most potent compound from a primary screen of 7,087 compounds tested in a cell-based automated patch-clamp electrophysiology assay using the IonWorks Quattro system, achieving a hit rate (>40% inhibition) of 3.09% with average Z′ values of 0.63 ± 0.09 [1]. The assay demonstrated excellent reproducibility with R² = 0.95, and lead compounds including MRT00200769 were subsequently resynthesized and subjected to confirmatory IC50 determinations [1]. In contrast, earlier Kir7.1 probes such as VU590 were identified through lower-throughput fluorescence-based Tl+ flux assays and have not been validated in comparably rigorous high-throughput electrophysiology campaigns [2]. The electrophysiology-based discovery platform confers direct measurement of ion channel activity with membrane potential control, potentially enabling identification of chemotypes with mechanisms distinct from those detectable by fluorescence methods [1].

High-throughput screening Assay validation Hit identification

MRT00200769 Recommended Research Applications Based on Verified Pharmacological Evidence


Intermediate-Potency Kir7.1 Blockade for Myometrial Contractility Studies Requiring Titratable Inhibition

MRT00200769 is optimally suited for ex vivo uterine tissue contractility assays where researchers require intermediate Kir7.1 inhibition (IC50 1.3 µM) rather than the near-complete blockade achieved by ML418 (IC50 0.31 µM) or the weak and non-selective inhibition provided by VU590 (Kir7.1 IC50 ~8 µM; Kir1.1 IC50 0.29 µM) [1] [2]. This intermediate potency enables concentration-response studies across a physiologically relevant range, facilitating investigation of the relationship between Kir7.1 channel activity and myometrial excitability without the confounding Kir1.1 inhibition associated with VU590 [3].

Kir7.1 Pharmacological Validation in Systems Where Cardiac hERG Activity Must Be Prospectively Controlled

For experiments using intact tissue preparations or in vivo models where cardiac ion channel modulation could affect physiological readouts, MRT00200769 offers the advantage of explicitly reported hERG liability data (IC50 0.3 µM) [4]. This contrasts with ML418 and VU590, for which hERG activity was either not tested or not disclosed in primary characterization publications [4]. Researchers conducting cardiovascular safety assessments or interpreting data from multi-organ systems can account for MRT00200769's known hERG activity in experimental design and data interpretation.

Electrophysiology-Based Discovery Platform Validation and Chemical Probe Benchmarking

MRT00200769 serves as a validated reference compound for researchers developing or optimizing automated patch-clamp electrophysiology assays targeting Kir7.1 or related inward rectifier potassium channels. The compound's well-documented screening provenance—including Z′ values (0.63 ± 0.09), assay reproducibility metrics (R² = 0.95), and confirmatory IC50 determination in the IonWorks Quattro system [1]—provides a benchmark for assay validation and inter-laboratory reproducibility assessments. This contrasts with alternative Kir7.1 probes identified through fluorescence-based surrogate assays, which lack comparable electrophysiology validation metrics [5].

Quote Request

Request a Quote for MRT00200769

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.